molecular formula C14H8N2S3 B377800 (Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile CAS No. 332045-95-1

(Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B377800
CAS No.: 332045-95-1
M. Wt: 300.4g/mol
InChI Key: VVZUYJXZICMASK-YFHOEESVSA-N
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Description

“(Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile” is a compound that has been attracting attention from researchers due to its diverse applications in various fields of research and industry. It’s a type of merocyanine dye that has been investigated as a new fluorescent chemosensor for cyanide anions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a compound with a similar structure, (E)-2-(benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino) phenyl) thiophen-2-yl) acrylonitrile TP1, has been synthesized and investigated . Another synthesis process involves a mixture of thioamide with 3-chloro-2,4-pentanedione dissolved in absolute ethanol containing TEA, which is then refluxed for 24 hours .


Chemical Reactions Analysis

The compound has been used as a fluorescent chemosensor for cyanide anions. Upon addition of cyanide anions to a solution of the compound, a change in the solution color from red to green was observed under naked-eye detection .

Scientific Research Applications

Nonlinear Optical Properties for Optoelectronic Applications

One study designed and synthesized thiophene dyes, including variants of (Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile, for optoelectronic devices aimed at protecting human eyes and optical sensors. These compounds demonstrated significant nonlinear absorption and optical limiting behavior, essential for stabilizing light sources in optical communications. The nonlinear effects were attributed to two-photon absorption processes, with the molecular design facilitating effective nonlinear absorption coefficients. This work highlights the potential of such compounds in developing photonic and optoelectronic devices for enhanced optical protection and communication stability (Anandan et al., 2018).

Photophysical and Electrochemical Properties

Another research focused on the synthesis and investigation of (Z)-2-phenyl-3-(5-(4-(thiophen-2-yl)benzo[c][1,2,5]thiadiazol-7-yl)thiophen-2-yl)acrylonitrile. The study examined its optical characteristics, redox properties, thermogravimetric stability, and crystal structure, revealing insights into its photophysical behaviors and potential application in materials science (Bhanvadia et al., 2016).

Anticancer Activity

Derivatives of this compound have been synthesized and evaluated for their anticancer properties. A study found that specific derivatives exhibited moderate activity against breast cancer cell lines, demonstrating the potential of these compounds in therapeutic applications. The research underscores the importance of molecular design in developing anticancer agents (Matiichuk et al., 2022).

Photoluminescence for Solid-State Lighting

Research into novel 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile units, related to the core structure of interest, showed promising photoluminescence properties. These compounds emit green fluorescence in solid state and solution, indicating their potential use in solid-state lighting and display technologies. This study highlights the importance of functionalizing thiophene derivatives to achieve desirable optical properties for practical applications (Xu et al., 2012).

Properties

IUPAC Name

(Z)-3-thiophen-2-yl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2S3/c15-8-10(7-11-3-1-5-17-11)14-16-12(9-19-14)13-4-2-6-18-13/h1-7,9H/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZUYJXZICMASK-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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